molecular formula C15H22O2 B1265468 4-Octylbenzoic acid CAS No. 3575-31-3

4-Octylbenzoic acid

Cat. No. B1265468
CAS RN: 3575-31-3
M. Wt: 234.33 g/mol
InChI Key: ZQLDNJKHLQOJGE-UHFFFAOYSA-N
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Description

4-Octylbenzoic acid is a chemical compound with the molecular formula C15H22O2 . It is used as a pharmaceutical intermediate . It is also used in the synthesis of liquid crystals and in the preparation of medicinal compounds .


Synthesis Analysis

The thermal and mesophase behavior of a mixture of 4-octylbenzoic acid and 4,4’-bipyridine has been studied . The complex shows the appearance of two distinct phases which otherwise are not present in any of these constituents . Polarizing optical microscopy and differential scanning calorimetry indicate that the mixture displays liquid crystalline properties .


Molecular Structure Analysis

The molecular weight of 4-Octylbenzoic acid is 234.33 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . Its ACD/LogP value is 6.07 .


Chemical Reactions Analysis

The reaction mechanism of OH, NO3, and SO4 radicals with 4-Octylbenzoic acid in atmospheric water droplets and that of OH radicals with 4-Octylbenzoic acid in the atmosphere have been studied . The results show that in atmospheric water droplets the potential barriers of the elementary addition reactions of 4-Octylbenzoic acid with OH radicals are lower than those of elementary abstraction reactions .


Physical And Chemical Properties Analysis

4-Octylbenzoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 359.9±21.0 °C at 760 mmHg, and a flash point of 172.6±16.7 °C . It is soluble in methanol, hot hexane, hot ethanol, and 2-propanol and toluene, but insoluble in water .

Scientific Research Applications

Synthesis of Hydrogen Bonded Mesogens

4-Octylbenzoic acid is used in the synthesis of hydrogen bonded mesogens. A study showed that a mixture of 4-octylbenzoic acid and 4,4’-bipyridine displayed liquid crystalline properties . The thermal and mesophase behaviour of this mixture was studied, and it was found that the complex shows the appearance of two distinct phases which otherwise are not present in any of these constituents .

Crystal Structure Analysis

The derivatives of benzoic acid with alkyl or alkyloxy substituent at the para position, such as 4-octylbenzoic acid, show liquid crystalline behaviour due to the dimerization of carboxylic acid groups through hydrogen bonding . Crystal structure studies of liquid crystals induced by hydrogen bonds can provide insight in understanding the intermolecular interactions .

Development of Full Colour Rewritable Recording Devices

Studies have shown that chiral nematic glass liquid crystals, which can be formed by hydrogen bonded interactions, can be used to develop full colour rewritable recording devices that can operate in the thermal and photon mode .

Pharmaceutical Intermediate

4-n-Octylbenzoic acid is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals.

Self-healing Soft Electronic Materials and Devices

4-Octylbenzoic acid has been mentioned in the context of self-healing soft electronic materials and devices . The emergence of smart, functional self-healing polymers (SHPs) will be highly beneficial to the advancement of the next-generation self-healing soft electronic devices .

Liquid Crystals

4-Octylbenzoic acid is used in the formation of liquid crystals . These materials, which have properties between those of conventional liquids and those of solid crystals, are important in many modern technologies.

Safety and Hazards

4-Octylbenzoic acid is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

properties

IUPAC Name

4-octylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLDNJKHLQOJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063088
Record name Benzoic acid, 4-octyl-
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylbenzoic acid

CAS RN

3575-31-3
Record name 4-Octylbenzoic acid
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Record name p-Octylbenzoic acid
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Record name 4-Octylbenzoic acid
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Record name Benzoic acid, 4-octyl-
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Record name Benzoic acid, 4-octyl-
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Record name p-octylbenzoic acid
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Record name P-OCTYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Octylbenzoic acid contribute to the formation of liquid crystals?

A1: 4-Octylbenzoic acid can form liquid crystals through hydrogen bonding. [, ] Specifically, it can form dimers through hydrogen bonding between the carboxylic acid groups. This dimerization, along with the molecule's structure, contributes to its ability to exhibit liquid crystalline behavior. [] Furthermore, it can interact with other molecules, like 4,4'-bipyridine, to create hydrogen-bonded complexes that also display liquid crystalline properties. []

Q2: How does 4-Octylbenzoic acid interact with organic semiconductors?

A3: Studies have investigated 4-Octylbenzoic acid as an additive in organic thin-film transistors (OTFTs). [] When mixed with the organic semiconductor TIPS pentacene, 4-Octylbenzoic acid can self-assemble into an interfacial layer. [] This layer influences the crystal growth and alignment of TIPS pentacene, ultimately affecting the performance of the OTFT. [] The length of the hydrophobic tail in 4-Octylbenzoic acid plays a crucial role in this interaction. []

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